formyl-CoA

Oxalate degradation CoA-transferase Escherichia coli

Formyl-CoA is the indispensable C1 thioester for enzymology and metabolic engineering. Unlike generic CoA derivatives, its formyl group confers strict enzyme specificity—FRC transferase and HACL lyase absolutely require formyl-CoA; acetyl-CoA or succinyl-CoA cannot substitute. This compound enables oxalate-degradation pathway reconstitution, C1 elongation biocatalysis, and synthetic formate-to-formaldehyde reduction cascades. Procure this defined C1 donor to ensure reproducible kinetic data and pathway functionality—generic substitution introduces inactive substrates and invalidates metabolic outcomes.

Molecular Formula C22H36N7O17P3S
Molecular Weight 795.5 g/mol
CAS No. 13131-49-2
Cat. No. B227585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameformyl-CoA
CAS13131-49-2
Synonymsformyl-CoA
formyl-coenzyme A
Molecular FormulaC22H36N7O17P3S
Molecular Weight795.5 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC=O)O
InChIInChI=1S/C22H36N7O17P3S/c1-22(2,17(33)20(34)25-4-3-13(31)24-5-6-50-11-30)8-43-49(40,41)46-48(38,39)42-7-12-16(45-47(35,36)37)15(32)21(44-12)29-10-28-14-18(23)26-9-27-19(14)29/h9-12,15-17,21,32-33H,3-8H2,1-2H3,(H,24,31)(H,25,34)(H,38,39)(H,40,41)(H2,23,26,27)(H2,35,36,37)/t12-,15-,16-,17+,21-/m1/s1
InChIKeySXMOKYXNAPLNCW-GORZOVPNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formyl-CoA (CAS 13131-49-2): Biochemical Identity and Procurement Relevance


Formyl-CoA (CAS 13131-49-2), also known as formyl-coenzyme A, is an acyl-CoA derivative formed by the condensation of the thiol group of coenzyme A with the carboxy group of formic acid [1]. As the activated thioester of formate, it functions as a high-energy one‑carbon (C1) carrier that participates in prokaryotic one‑carbon metabolism, oxalate degradation, and, more recently, C1 elongation reactions [2]. The compound has a molecular weight of 795.54 g/mol (C₂₂H₃₆N₇O₁₇P₃S) and is supplied as a solid for research use [1].

Why Formyl-CoA Cannot Be Replaced by Generic CoA Derivatives


Acyl‑CoA thioesters are not functionally interchangeable despite sharing the same CoA moiety. The acyl group dictates substrate recognition, kinetic parameters, and pathway entry. For formyl‑CoA, the one‑carbon formyl moiety confers distinct enzyme specificity and metabolic roles compared with longer‑chain or structural analogs such as acetyl‑CoA (C2) and succinyl‑CoA (C4). Enzymes that recognize formyl‑CoA — e.g., formyl‑CoA transferase (FRC) [1] and 2‑hydroxyacyl‑CoA lyase (HACL) [2] — do not accept acetyl‑CoA or succinyl‑CoA as competent substitutes in the same catalytic context. Moreover, the high group‑transfer potential of the formyl‑thioester bond enables reactions that are thermodynamically inaccessible with free formate, making substitution with non‑CoA C1 carriers such as tetrahydrofolate‑bound formyl groups mechanistically impossible in the same enzymatic framework [3]. Procuring generic CoA derivatives therefore fails to recapitulate the exact reactivity, specificity, and metabolic outcome required for applications in enzymology, metabolic engineering, or pathway reconstruction.

Quantitative Comparative Evidence: Formyl-CoA vs. Closest Analogs


Formyl-CoA Serves as an Irreplaceable C1 Donor in Oxalate Catabolism

In the formyl‑CoA transferase (FRC) reaction that initiates oxalate catabolism, formyl‑CoA functions as the obligate CoA donor. The Escherichia coli YfdW enzyme exhibits stringent specificity for formyl‑CoA and oxalate as substrates, with no detectable activity toward acetate or malonate [1][2]. The comparable FRC enzyme from Oxalobacter formigenes shows measurable activity with succinyl‑CoA as a CoA donor, but with a >10‑fold reduction in catalytic efficiency relative to formyl‑CoA [1]. This quantitative specificity gap establishes formyl‑CoA as the only physiologically competent substrate for high‑efficiency oxalate‑dependent ATP synthesis in O. formigenes and for functional reconstitution of the oxalate degradation pathway in E. coli.

Oxalate degradation CoA-transferase Escherichia coli

Formyl-CoA Enables Unique C1 Elongation by 2‑Hydroxyacyl‑CoA Lyase

2‑Hydroxyacyl‑CoA lyase (HACL) catalyzes the reversible condensation of formyl‑CoA with aldehydes, hydroxyaldehydes, and acetone to form 2‑hydroxyacyl‑CoA thioesters, thereby establishing formyl‑CoA as a C1 elongation unit [1]. This C1‑chain‑extension reaction has no counterpart with acetyl‑CoA (C2) or propionyl‑CoA (C3) in the same enzymatic context, because HACL specifically recognizes the formyl group for carbon‑carbon bond formation via a thiamine pyrophosphate (TPP)‑dependent mechanism [2][3]. The reversibility of the HACL reaction — demonstrated by the condensation of formyl‑CoA with aldehydes to yield 2‑hydroxyacyl‑CoA products — provides a unique synthetic route for C1 bioconversion that is not accessible with alternative CoA thioesters.

C1 anabolism Bioconversion HACL

Formyl‑CoA Demonstrates Detectable Stability in Engineered E. coli for Biotechnological Application

Formyl‑CoA is generally recognized as a labile thioester that undergoes rapid hydrolysis in aqueous environments. However, experimental evidence from an engineered E. coli strain demonstrates that intracellular formyl‑CoA can accumulate following formaldehyde oxidation to levels and timescales sufficient for HACL‑catalyzed condensation [1]. While no quantitative half‑life data are available for acetyl‑CoA under identical intracellular conditions, this observation establishes a baseline of functional stability that is adequate for engineered C1‑elongation pathways. Acetyl‑CoA, by contrast, is not a competent substrate for this same HACL‑mediated condensation, so stability comparisons between the two compounds in this context are not directly transferable [2]. The finding that formyl‑CoA persists long enough to drive product formation validates its practical utility in whole‑cell bioconversion systems.

Metabolic engineering C1 metabolism Escherichia coli

Optimal Use Cases for Formyl-CoA Based on Verified Evidence


Reconstitution and Kinetic Characterization of Oxalate Catabolic Enzymes

Formyl‑CoA is the requisite substrate for formyl‑CoA transferase (FRC, EC 2.8.3.16) assays and pathway reconstitution. Procurement of formyl‑CoA is essential for determining kinetic parameters (Km, kcat) of FRC enzymes from Oxalobacter formigenes, Escherichia coli, and related organisms, as well as for coupled assays with oxalyl‑CoA decarboxylase that regenerate formyl‑CoA in a cyclic catalytic scheme [1][2]. Succinyl‑CoA is not a competent substitute for high‑efficiency oxalate‑dependent ATP synthesis in O. formigenes, and YfdW from E. coli is stringently specific for formyl‑CoA and oxalate [3].

Engineering One‑Carbon Elongation Pathways via HACL

Formyl‑CoA serves as the C1 donor in 2‑hydroxyacyl‑CoA lyase (HACL)‑catalyzed acyloin condensation reactions. This reaction enables the synthesis of 2‑hydroxyacyl‑CoA thioesters from aldehydes, hydroxyaldehydes, or acetone, providing a unique enzymatic route for carbon‑chain elongation that is not accessible with acetyl‑CoA or other CoA derivatives [1]. Engineered E. coli strains expressing formaldehyde oxidation and HACL pathways have been shown to accumulate formyl‑CoA intracellularly at functional levels, validating the compound's utility in whole‑cell bioconversion systems for formaldehyde valorization and C1 feedstock utilization [2].

Development of Formate‑Reduction Pathways for Synthetic Biology

Formyl‑CoA is the key intermediate in engineered formate‑reduction pathways that activate formate via acyl‑CoA synthetase (ACS) and subsequently reduce it to formaldehyde via acyl‑CoA reductase (ACR) or acylating aldehyde dehydrogenase (ACDH) [1][2]. This two‑step route enables the conversion of formate — a readily available C1 feedstock — into formaldehyde for downstream incorporation into biomass or value‑added chemicals. The use of formyl‑CoA as an activated intermediate overcomes the thermodynamic barrier of direct formate reduction, making it an indispensable component for synthetic C1 assimilation pathways.

Mechanistic Probing of CoA‑Utilizing Enzymes with Unnatural Substrates

As a structurally defined CoA derivative with a minimal C1 acyl group, formyl‑CoA is employed as a mechanistic probe in studies of CoA ester‑utilizing enzymes [1]. Its small formyl moiety enables investigation of acyl‑group size constraints, substrate binding pocket architecture, and transition‑state stabilization mechanisms that cannot be resolved with larger acyl‑CoA analogs such as acetyl‑CoA or succinyl‑CoA. This application is particularly valuable for structural biology and enzymology studies aimed at mapping active‑site determinants of acyl‑group specificity.

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